molecular formula C5H5NO2S B054849 5-Aminothiophene-3-carboxylic acid CAS No. 116539-01-6

5-Aminothiophene-3-carboxylic acid

Cat. No.: B054849
CAS No.: 116539-01-6
M. Wt: 143.17 g/mol
InChI Key: GDCXAVLSIKFZMY-UHFFFAOYSA-N
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Description

5-Aminothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group (-NH₂) at position 5 and a carboxylic acid (-COOH) group at position 2.

Preparation Methods

BCECF AM is typically prepared as a storage solution in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 5 mM. It lacks fluorescence until it enters cells, where intracellular esterases cleave it to form BCECF. The resulting BCECF remains trapped within the cell and emits green fluorescence under appropriate pH conditions. The maximum excitation and emission wavelengths vary with pH, but commonly recommended values are 488 nm for excitation and 535 nm for emission .

Chemical Reactions Analysis

BCECF AM does not exhibit fluorescence directly; its fluorescence arises after cellular uptake and esterase-mediated cleavage. It undergoes no specific chemical reactions beyond this activation process. its fluorescence intensity changes with pH, making it an excellent tool for monitoring intracellular pH fluctuations. Common reagents for BCECF AM include esterases within cells .

Scientific Research Applications

Medicinal Chemistry

5-Aminothiophene-3-carboxylic acid has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Antiobesity and Lipid-Lowering Agents

Recent patents have highlighted derivatives of this compound as promising candidates for antiobesity and lipid-lowering treatments. These compounds exhibit significant efficacy in reducing body weight and improving lipid profiles in preclinical studies, suggesting their potential use in managing obesity-related disorders .

Antimicrobial Activity

Studies have demonstrated that 5-aminothiophene derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from this acid have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in the synthesis of more complex molecules.

Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocyclic compounds, which are essential in drug discovery. The thiophene ring system provides unique electronic properties that can be leveraged in creating novel pharmaceuticals .

Coupling Reactions

In coupling reactions, this compound can act as a nucleophile or electrophile, facilitating the formation of carbon-carbon bonds essential for constructing larger organic molecules .

Materials Science

The unique properties of this compound make it a candidate for applications in materials science.

Conductive Polymers

Research indicates that derivatives of this compound can be incorporated into conductive polymers, enhancing their electrical conductivity and stability. This application is particularly useful in developing advanced electronic materials .

Sensors

The chemical properties of this compound allow it to be used in sensor technology, particularly for detecting environmental pollutants or biological agents due to its sensitivity and specificity .

Data Summary Table

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryAntiobesity and lipid-lowering agentsEffective in reducing body weight and improving lipid profiles
Antimicrobial activityEffective against Gram-positive and Gram-negative bacteria
Organic SynthesisHeterocycle synthesisUseful building block for complex organic molecules
Coupling reactionsFacilitates formation of carbon-carbon bonds
Materials ScienceConductive polymersEnhances electrical conductivity and stability
SensorsSensitive detection of pollutants/biological agents

Mechanism of Action

The mechanism involves BCECF AM’s conversion to BCECF within cells. BCECF interacts with intracellular pH, leading to changes in its fluorescence properties. The exact molecular targets and pathways are context-dependent, but the probe’s fluorescence serves as a readout for pH variations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between 5-aminothiophene-3-carboxylic acid and related compounds from the provided evidence:

Compound Name Substituent Positions Functional Groups Key Structural Features Potential Applications
This compound 5-NH₂, 3-COOH Amino, carboxylic acid Polar, zwitterionic potential Drug intermediates, coordination chemistry
3-Aminothiophene-2-carbohydrazide [1] 3-NH₂, 2-CONHNH₂ Amino, carbohydrazide Reactive hydrazide moiety Schiff base synthesis, antimicrobial agents
Methyl 3-amino-5-bromothiophene-2-carboxylate [2] 3-NH₂, 5-Br, 2-COOCH₃ Amino, bromine, methyl ester Electrophilic Br for cross-coupling Suzuki-Miyaura coupling precursors
2-Thiophenecarboxylic acid [4] 2-COOH Carboxylic acid Simple thiophene derivative Polymer additives, corrosion inhibitors

Electronic and Physicochemical Properties

  • Electron-withdrawing vs. donating effects: The carboxylic acid group (-COOH) is electron-withdrawing, while the amino group (-NH₂) is electron-donating.
  • Solubility : Compared to methyl ester derivatives (e.g., [2]), the free carboxylic acid in the target compound increases water solubility but may reduce lipid membrane permeability.

Biological Activity

5-Aminothiophene-3-carboxylic acid (5-ATCA) is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

5-ATCA is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound has been studied for its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Pharmacological Properties

The biological activities of 5-ATCA can be categorized into several key areas:

  • Anticancer Activity : Research indicates that 5-ATCA exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of thiophene compounds can inhibit cell proliferation in HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal cancer) cell lines. The most active derivatives displayed cytotoxicity that was notably higher than established chemotherapeutics like Sorafenib .
  • Antimicrobial Effects : 5-ATCA has demonstrated antibacterial activity against a range of pathogens. Its derivatives have been synthesized and tested for their ability to inhibit bacterial growth, showing promising results in vitro .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of 5-ATCA involve interactions with various molecular targets:

  • VEGFR Inhibition : Certain derivatives of 5-ATCA have been identified as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in tumor angiogenesis. The inhibition of VEGFR signaling pathways leads to reduced tumor growth and metastasis .
  • Apoptosis Induction : Compounds derived from 5-ATCA have been shown to induce apoptosis in cancer cells through the activation of p53 and modulation of the Bax/Bcl-2 ratio, leading to increased caspase activity .
  • Ion Channel Modulation : Some studies indicate that thiophene derivatives can affect ion channel activity, particularly calcium-activated chloride currents in neuronal cells, which may contribute to their neuroprotective and anticonvulsant properties.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
5HepG-22.3VEGFR inhibition
21HCT-1161.7Apoptosis induction
18eTGFβR10.09Targeting TGFβR1 for antiproliferative effects

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

Case Study 1: Anticancer Activity

A study conducted by Khalifa and Algothami in 2020 evaluated a series of thiophene derivatives for their antiproliferative effects on HepG2 and MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, researchers synthesized several compounds based on the structure of 5-ATCA. These compounds were tested against various bacterial strains, revealing promising antibacterial activity with MIC values indicating effectiveness at low concentrations .

Q & A

Q. What are the common synthetic routes for preparing 5-Aminothiophene-3-carboxylic acid, and what analytical techniques are recommended for verifying its purity and structure?

Basic Research Focus
Synthesis typically involves multi-step reactions, such as the Gewald reaction or condensation of thiophene precursors with amino and carboxylic acid functionalities. For example, nucleophilic substitution or cyclization reactions can introduce these groups regioselectively.
Methodological Verification :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and functional groups. IR spectroscopy verifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) moieties.
  • Chromatography : HPLC or UPLC with UV detection ensures purity (>95% recommended for biological studies).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C5_5H5_5NO2_2S: theoretical 143.01 g/mol) .

Q. How can researchers optimize the incorporation efficiency of this compound into polyketide synthase (PKS) systems during mutasynthesis?

Advanced Research Focus
Key factors include:

  • Strain Selection : Use engineered PKS systems like the (−)-AHBA-blocked mutant of Streptomyces hygroscopicus, which processes this compound efficiently .
  • Precursor Concentration : Optimize feeding (e.g., 0.5–1.0 mM) to balance uptake and toxicity.
  • Incubation Conditions : Extended incubation (48–72 hours) maximizes product formation.
    Validation : Monitor via UPLC-HRMS to detect macrolactam derivatives (e.g., compound 37 in mutasynthetic studies) .

Q. What are the critical stability considerations when handling and storing this compound?

Basic Research Focus

  • Storage : Store at −20°C under inert gas (N2_2) to prevent oxidation or hydrolysis of reactive groups.
  • Handling : Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., DMF, DMSO) for reactions.
    Mitigation : Regular purity checks via TLC or HPLC detect degradation products (e.g., oxidized thiophene rings) .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving this compound?

Advanced Research Focus
The amino group directs electrophilic substitution to the 2-position via resonance stabilization, while the carboxylic acid group deactivates the ring. Computational studies (DFT) predict electronic density maps to guide derivatization.
Example : Chlorination at the 5-position (if deactivated) may require Lewis acid catalysts (e.g., AlCl3_3) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Advanced Research Focus

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature).
  • Structure-Activity Relationship (SAR) : Use computational docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., HSP90 inhibition) .
  • Meta-Analysis : Cross-reference PubChem or ChEMBL datasets to identify outliers .

Q. What protecting group strategies are recommended for multi-step syntheses involving this compound?

Advanced Research Focus

  • Amino Group : Use Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for orthogonal protection.
  • Carboxylic Acid : Convert to methyl ester (CH3_3OH/H+^+) or tert-butyl ester (Boc2_2O).
    Example : Fmoc protection enables solid-phase peptide coupling, as seen in complex macrocycles .

Q. How can computational modeling enhance the design of bioactive derivatives?

Advanced Research Focus

  • Docking Simulations : Predict binding to biological targets (e.g., kinase active sites) using Schrödinger Suite or MOE.
  • DFT Calculations : Optimize reaction pathways for functionalization (e.g., amidation vs. esterification).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity early in design .

Q. What spectroscopic red flags indicate impurities in this compound samples?

Basic Research Focus

  • NMR : Extra peaks suggest unreacted starting materials (e.g., residual thiophene).
  • HPLC : Multiple retention peaks indicate byproducts (e.g., dimerization products).
    Resolution : Recrystallize from ethanol/water or use prep-HPLC for purification .

Q. How does the thiophene ring’s aromaticity influence derivatization compared to benzene analogs?

Advanced Research Focus
Thiophene’s lower resonance energy increases reactivity toward electrophiles. The sulfur atom also participates in conjugation, directing substitutions to specific positions.
Case Study : Bioisosteric replacement of benzene with thiophene in mutasynthesis improves macrocycle solubility .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Basic Research Focus

  • Documentation : Record exact stoichiometry, solvent grades, and reaction times.
  • Quality Control : Validate intermediates via melting point and RfR_f (TLC) comparisons.
    Reference Standards : Use commercially available analogs (e.g., 2-Amino-4,5-dimethylthiophene-3-carboxylic acid) for benchmarking .

Properties

IUPAC Name

5-aminothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXAVLSIKFZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527622
Record name 5-Aminothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116539-01-6
Record name 5-Aminothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 74003137
5-Aminothiophene-3-carboxylic acid
CID 74003137
5-Aminothiophene-3-carboxylic acid
CID 74003137
CID 74003137
5-Aminothiophene-3-carboxylic acid
CID 74003137
CID 74003137
5-Aminothiophene-3-carboxylic acid
CID 74003137
5-Aminothiophene-3-carboxylic acid
CID 74003137
5-Aminothiophene-3-carboxylic acid

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